Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate
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Overview
Description
Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate is an organic compound with the molecular formula C18H16O4 It is a derivative of benzoate, featuring a cyclopropanecarbonyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate typically involves the esterification of 4-(4-cyclopropanecarbonylphenoxy)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 4-(4-cyclopropanecarbonylphenoxy)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(4-cyclopropanecarbonylphenoxy)benzoic acid and methanol.
Reduction: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-cyclopropanecarbonylphenoxy)benzoic acid and methanol.
Reduction: 4-(4-cyclopropanemethanolphenoxy)benzoate.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyclopropanecarbonyl group can influence the compound’s binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Methyl 4-(4-cyclopropanecarbonylphenoxy)benzoate can be compared with other benzoate derivatives, such as:
Methyl 4-hydroxybenzoate:
Methyl 4-aminobenzoate:
Methyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness
The presence of the cyclopropanecarbonyl group in this compound distinguishes it from other benzoate derivatives. This structural feature can impart unique chemical and biological properties, making it valuable for specific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 4-[4-(cyclopropanecarbonyl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-18(20)14-6-10-16(11-7-14)22-15-8-4-13(5-9-15)17(19)12-2-3-12/h4-12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDRGINVYBKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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